Bepridil
Overview
Description
Bepridil is a tertiary amine in which the substituents on nitrogen are benzyl, phenyl and 3-(2-methylpropoxy)-2-(pyrrolidin-1-yl)propyl. It has a role as a vasodilator agent, an anti-arrhythmia drug, an antihypertensive agent and a calcium channel blocker. It is a tertiary amine and a member of pyrrolidines.
A long-acting, non selective, calcium channel blocker with significant anti-anginal activity. The drug produces significant coronary vasodilation and modest peripheral effects. It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist. It is no longer marketed in the United States, as it has been implicated in causing ventricular arrhythmias (ie. Torsade de pointes).
A long-acting calcium-blocking agent with significant anti-anginal activity. The drug produces significant coronary vasodilation and modest peripheral effects. It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist.
Scientific Research Applications
Bradycardia Induction
Bepridil has been studied for its effects on heart rate, specifically its ability to induce persistent bradycardia. Research conducted on isolated sino-atrial tissue from rabbit hearts and in vivo on dogs demonstrated that this compound reduces heart rate by acting directly on the sinus node. This effect is attributed to alterations in the action potential duration and the ionic currents in the heart (Beaughard et al., 1982).
Antiviral Properties Against SARS-CoV-2
Recent studies have highlighted this compound's potential in fighting COVID-19. Computational docking analysis identified this compound as a potent inhibitor of SARS-CoV-2, exhibiting significant antiviral activity in mammalian cell lines. This discovery suggests this compound's potential utility in clinical treatments for COVID-19 (Vatansever et al., 2021).
Cardiac Sodium Channels Regulation
This compound has been observed to impact cardiac ion channels, particularly the voltage-gated Na+ channel. Studies on isolated neonatal rat cardiomyocytes and human Nav1.5 channel expression systems revealed this compound's long-term effect on Na+ channels, suggesting its role in anti-electrical remodeling (Kang et al., 2009).
Calcium Channel Blockade and Anti-Ischemic Effects
The calcium antagonist properties of this compound, alongside its direct negative chronotropic, dromotropic, inotropic, and vasodilatory actions, contribute to its significant anti-ischemic and antianginal effects. This pharmacological profile underlines its therapeutic use in conditions like stable angina pectoris (Hollingshead et al., 1992).
Inhibition of Inward-Rectifier Potassium Channel
Investigations into this compound's antiarrhythmic effects revealed its role in inhibiting the inward-rectifier potassium current in neonatal rat cardiomyocytes. This inhibition was found to be more potent during long-term application, implicating the calmodulin kinase II pathway in this process (Ma et al., 2016).
Sodium Current Inhibition in Cardiac Cells
This compound's interaction with sodium channels in cardiac cells has been explored, showing its ability to produce a tonic block and shift the inactivation curve, thus impacting the cardiac action potential. This suggests a potential therapeutic application in managing cardiac arrhythmias (Nawada et al., 1995).
Pharmacology in Antiarrhythmic Therapy
This compound's multiple therapeutic actions, including calcium influx blockade, calmodulin antagonism, and sodium-calcium exchange inhibition, have been extensively studied. These actions confer it a significant role in antiarrhythmic therapy, particularly in conditions like ventricular arrhythmias (Gill et al., 1992).
Atrial Fibrillation Conversion
Research has shown this compound's effectiveness in converting persistent atrial fibrillation to sinus rhythm, indicating its potential in the treatment of cardiac arrhythmias (Fujiki et al., 2003).
Efficacy Against Filoviruses
A study on the efficacy of this compound in a mouse model of Marburg virus disease revealed its broad-spectrum anti-filovirus activity, encouraging further investigation into its use as a therapeutic agent for such infections (DeWald et al., 2018).
Modulation of KATP Channels and Cardioprotection
This compound's unique ability to open mitochondrial KATP channels and block sarcolemmal KATP channels has been linked to its direct cardioprotective effects, highlighting its potential in mitigating ischemic injury while managing arrhythmias (Sato et al., 2006).
Free Radical Scavenging Activity
This compound's capacity as a scavenger of free radicals, particularly .OH radicals, has been demonstrated. This property is believed to contribute to its therapeutic activity in myocardial ischemia (Constantin et al., 1990).
Electrophysiological Impact on Myocardial Fibers
The effects of this compound on the electrophysiological properties of isolated canine and rabbit myocardial fibers have been investigated, revealing its influence on action potential amplitude and duration, as well as on the maximum diastolic potential (Kato & Singh, 1986).
Pharmacokinetic Properties in Atrial Fibrillation
A population pharmacokinetics study highlighted age as a contributing factor to the apparent clearance of this compound in patients with atrial fibrillation, providing insights into its dose-concentration relationship and the risk factors for excessive QT prolongation (Shiga et al., 2013).
Mechanism of Action
Mode of Action
Bepridil inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle . This inhibition has been demonstrated in isolated myocardial and vascular smooth muscle preparations, where both the slope of the calcium dose-response curve and the maximum calcium-induced inotropic response were significantly reduced by this compound . This compound also blocks both voltage and receptor-operated calcium channels .
Biochemical Pathways
This compound primarily exerts its effects by inhibiting Na+/K+ movement and regulating the Na+/Ca2+ exchange . This regulation of ion movement affects various biochemical pathways, leading to significant hemodynamic effects . The detailed gene expression profiles and metabolic responses to this compound treatment are complex and require further investigation .
Pharmacokinetics
This compound is completely absorbed from the gastrointestinal tract, but first-pass extraction reduces oral bioavailability to approximately 60% . After single-dose administration, the elimination half-life of this compound averages 33 hours . Upon multiple dosing, a half-life of 42 hours is found . This compound is completely metabolized, presumably by hepatic oxidative processes . A total of 17 metabolites have been identified, but the contribution of any of these metabolites to the observed clinical response is currently unclear .
Result of Action
The action of this compound results in significant coronary vasodilation and modest peripheral effects . It has antihypertensive and selective anti-arrhythmia activities . This compound regularly reduces heart rate and arterial pressure at rest and at a given level of exercise by dilating peripheral arterioles and reducing total peripheral resistance (afterload) against which the heart works .
Action Environment
The action of this compound can be influenced by environmental factors such as polypharmacy . Polypharmacy, defined as the concurrent use of over six drugs, is common in the treatment of heart failure . Unpredictable drug interactions with this compound may occur, leading to an increase in plasma this compound concentrations . Therefore, plasma this compound concentrations should be periodically monitored for safe use in patients with heart failure .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Bepridil interacts with several enzymes and proteins, playing a crucial role in biochemical reactions . It has been found to inhibit the SARS-CoV-2 main protease (MPro), which is essential for the virus’s life cycle .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It has been shown to inhibit the cytopathogenic effect induced by SARS-CoV-2 in Vero E6 cells and A549 cells . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms . It inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle . This inhibition of calcium ion influx is one of the ways this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been shown to inhibit the SARS-CoV-2 virus in a dose-dependent manner, suggesting that the compound’s stability and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to possess significant anti-SARS-CoV-2 activity in a dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and it may also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it may also affect its localization or accumulation .
Subcellular Localization
It is possible that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEATEWHFDRYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68099-86-5 (mono-hydrochloride), 74764-40-2 (mono-hydrochloride, mono-hydrate) | |
Record name | Bepridil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064706543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022663 | |
Record name | Bepridil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bepridil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, 6.55e-03 g/L | |
Record name | Bepridil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bepridil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bepridil has inhibitory effects on both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle, interferes with calcium binding to calmodulin, and blocks both voltage and receptor operated calcium channels. Bepridil inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle. This has been demonstrated in isolated myocardial and vascular smooth muscle preparations in which both the slope of the calcium dose response curve and the maximum calcium-induced inotropic response were significantly reduced by bepridil. In cardiac myocytes in vitro, bepridil was shown to be tightly bound to actin. Bepridil regularly reduces heart rate and arterial pressure at rest and at a given level of exercise by dilating peripheral arterioles and reducing total peripheral resistance (afterload) against which the heart works. | |
Record name | Bepridil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64706-54-3 | |
Record name | Bepridil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64706-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bepridil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064706543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bepridil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bepridil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEPRIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/755BO701MA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bepridil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.